Cas no 831-00-5 (2',4'-Dimethoxypropiophenone)

2',4'-Dimethoxypropiophenone structure
2',4'-Dimethoxypropiophenone structure
Product Name:2',4'-Dimethoxypropiophenone
CAS No:831-00-5
MF:C11H14O3
MW:194.227063655853
CID:723315
PubChem ID:24881372
Update Time:2024-10-27

2',4'-Dimethoxypropiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(2,4-dimethoxyphenyl)-
    • 1-(2,4-dimethoxyphenyl)propan-1-one
    • 2,4-Dimethoxypropiophenone
    • 2’,4’-DIMETHOXYPROPIOPHENONE
    • CCG-43153
    • 9EYJ6T4Z7D
    • CHEBI:167433
    • 1-(2,4-Dimethoxyphenyl)-1-propanone
    • AKOS000296109
    • NCGC00177575-01
    • IDI1_031024
    • SR-01000633098-1
    • NSC34097
    • 2',4'-Dimethoxypropiophenone, 97%
    • BS-22832
    • SCHEMBL4653380
    • Propan-1-one, 1-(2,4-dimethoxyphenyl)-
    • 1-(2,4-Dimethoxyphenyl)-1-propanone #
    • N12069
    • CS-0204890
    • 1-Propanone, 1-(2,4-dimethoxyphenyl)-
    • Propiophenone, 2',4'-dimethoxy-
    • 2'4'-Dimethoxypropiophenone 97
    • 831-00-5
    • NSC 34097
    • 2'.4'-Dimethoxypropiophenone
    • HMS1522E02
    • Maybridge4_000442
    • FT-0610147
    • BRD-K60578973-001-01-8
    • NSC-34097
    • DTXSID00232167
    • EINECS 212-601-7
    • 2',4'-Dimethoxypropiophenone
    • MIAQBCIDZSELDU-UHFFFAOYSA-N
    • 1-(2,4-Dimethoxyphenyl)-1-propanone (ACI)
    • Propiophenone, 2′,4′-dimethoxy- (7CI, 8CI)
    • 2′,4′-Dimethoxypropiophenone
    • NS00038238
    • 2' 4'-DIMETHOXYPROPIOPHENONE 97
    • MFCD00027012
    • MDL: MFCD00027012
    • Inchi: 1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3
    • InChI Key: MIAQBCIDZSELDU-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C(OC)=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 194.094
  • Monoisotopic Mass: 194.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.047
  • Melting Point: 76-80 °C (lit.)
  • Boiling Point: 316°C at 760 mmHg
  • Flash Point: 135.9°C
  • Refractive Index: 1.496
  • PSA: 35.53000
  • LogP: 2.29650
  • Solubility: Not determined

2',4'-Dimethoxypropiophenone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

2',4'-Dimethoxypropiophenone Pricemore >>

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2',4'-Dimethoxypropiophenone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Amberlyst 15 Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
Reference
Acylation of Aromatic Ethers Using Different Carboxylic Acid Anhydrides as Acylating Agents in the Presence of Nontoxic, Noncorrosive Resin Amberlyst 15 as a Solid Acid Catalyst
Pande, Manoj A.; et al, Synthetic Communications, 2011, 41(5), 754-761

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 0.5 h, -78 °C; 1 h, -40 °C; 2 - 6 h, 0 °C
Reference
Studies Towards the Stereoselective α-Hydroxylation of Flavanones. Biosynthetic Significance
Border, Zola-Michele; et al, Australian Journal of Chemistry, 2008, 61(2), 122-130

Production Method 3

Reaction Conditions
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Production Method 4

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Reference
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
Reference
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Production Method 6

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, indium(3+) salt (3:1) Solvents: Nitromethane ;  15 min, reflux
Reference
Catalysis of the acylation of aromatic derivatives by metallic tosylates
Morizur, Vincent; et al, Tetrahedron, 2015, 71(38), 6813-6817

Production Method 7

Reaction Conditions
1.1 Reagents: Samarium ,  Iodine Solvents: Acetonitrile ;  3 h, rt
1.2 Solvents: Acetonitrile ;  2 h, rt
1.3 Reagents: Water Solvents: Acetonitrile
Reference
Catalytic Friedel-Crafts acylation of aromatic ethers using SmI3
Chen, Xiaohang; et al, Journal of Chemical Research, 2005, (2), 80-81

Production Method 8

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ;  2 - 8 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux
Reference
Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationships
Cortes, Ivan; et al, Food Chemistry, 2020, 321,

Production Method 9

Reaction Conditions
1.1 Catalysts: 2139261-44-0 Solvents: Methanol ;  rt; 14 h, reflux
1.2 Reagents: Water ;  1 h, 80 °C
Reference
Palladium(II) Bis(oxazoline) Complexes that Catalyze the Hydration of Alkynes
Kusakabe, Taichi; et al, Asian Journal of Organic Chemistry, 2017, 6(8), 1086-1090

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  < 1 min, rt
1.2 2 d, reflux
Reference
Opening or Closing the Lock? When Reactivity Is the Key to Biological Activity
Al-Rifai, Nafisah; et al, Chemistry - A European Journal, 2013, 19(45), 15384-15395

Production Method 11

Reaction Conditions
1.1 Catalysts: 2950296-89-4 (reaction products with TfOH) Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Reference
An efficient porous acidic ionic liquid polymer catalyst for Friedel-Crafts acylation reactions
Zhao, Junhu; et al, Catalysis Science & Technology, 2023, 13(13), 3779-3783

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

2',4'-Dimethoxypropiophenone Raw materials

2',4'-Dimethoxypropiophenone Preparation Products

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